4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide
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Overview
Description
GNF2133 is a potent and selective DYRK1A inhibitor (IC50 = 6 nM). In vitro, GNF2133 is able to proliferate both rodent and human β-cells. In vivo, GNF2133 demonstrated significant dose-dependent glucose disposal capacity and insulin secretion in response to glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge in rat insulin promoter and diphtheria toxin A (RIP-DTA) mice. The work described here provides new avenues to disease altering therapeutic interventions in the treatment of type 1 diabetes (T1D).
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Wei et al. (2016) discusses a scalable and facile synthetic process for a closely related compound, a Rho kinase inhibitor with a structure somewhat similar to the requested compound. This process involves acylation, deprotection, and salt formation, resulting in high purity and yield, suitable for potential CNS disorder treatments (Wei et al., 2016).
- Patel et al. (2011) synthesized various pyridine derivatives, including compounds with structures akin to the requested compound, displaying variable and modest antimicrobial activity (Patel et al., 2011).
Potential Therapeutic Applications
- Cann et al. (2012) developed a stereoselective and economical synthesis of a compound structurally similar to the requested one, demonstrating potential as a calcitonin gene-related peptide (CGRP) receptor antagonist, which could have implications in treating migraines or other related disorders (Cann et al., 2012).
- Yamamoto et al. (2016) identified a compound with a similar structure as a potent glycine transporter 1 inhibitor, showing promise in central nervous system applications (Yamamoto et al., 2016).
- Londregan et al. (2018) discovered a series of compounds, including those structurally similar to the requested compound, as small molecule PCSK9 mRNA translation inhibitors, potentially useful in treating hypercholesterolemia (Londregan et al., 2018).
Imaging and Diagnostic Applications
- Wang et al. (2018) synthesized a compound with a structure related to the requested compound for potential use in PET imaging for IRAK4 enzyme in neuroinflammation, indicating its application in diagnostic imaging (Wang et al., 2018).
properties
Product Name |
4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide |
---|---|
Molecular Formula |
C24H30N6O2 |
Molecular Weight |
434.544 |
IUPAC Name |
4-Ethyl-N-(4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)pyridin-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31) |
InChI Key |
SAZIAQSVBIWIDU-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(CC)CC1)NC2=NC=CC(C3=CN(C4CCOCC4)C5=C3C=CN=C5)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GNF2133; GNF-2133; GNF 2133; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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